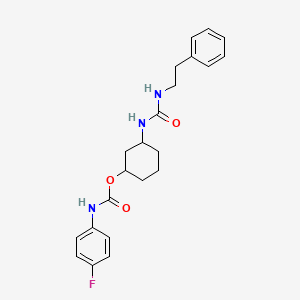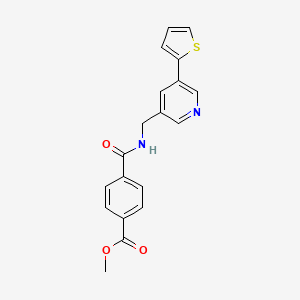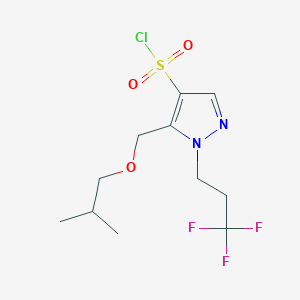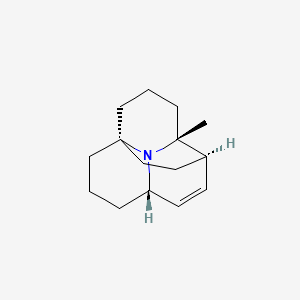
3-(3-Phenethylureido)cyclohexyl (4-fluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Phenethylureido)cyclohexyl (4-fluorophenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CPP-115, and it is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase.
Wissenschaftliche Forschungsanwendungen
Photoaffinity Reagents and Synthesis Techniques
Carbamates, similar in structure to the compound of interest, have been explored for their synthesis techniques and potential as photoaffinity reagents. For instance, facile and efficient synthesis methods have been developed for creating stable carbamate intermediates, crucial for the preparation of photoaffinity reagents like 4-azidotetrafluoroaniline. These reagents are valuable in studying biological molecules by creating covalent bonds upon light activation, indicating the potential of carbamates in biochemistry and pharmacology research (Chehade & Spielmann, 2000).
Antimicrobial Activity
Novel carbamates have been synthesized and evaluated for their antimicrobial properties, showing significant activity against various pathogens. This suggests the application of the compound could extend into the development of new antimicrobial agents, contributing to addressing resistance issues in infectious diseases (Babu et al., 2002).
Chiral Stationary Phases
Carbamates derived from cyclohexyl groups have been investigated for their use as chiral stationary phases in chromatography. This application is crucial for the separation of enantiomers, a common challenge in pharmaceutical research and development. The findings indicate that cyclohexylcarbamates can offer high resolving abilities, highlighting their importance in analytical chemistry (Kubota, Yamamoto, & Okamoto, 2000).
Eigenschaften
IUPAC Name |
[3-(2-phenylethylcarbamoylamino)cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c23-17-9-11-18(12-10-17)26-22(28)29-20-8-4-7-19(15-20)25-21(27)24-14-13-16-5-2-1-3-6-16/h1-3,5-6,9-12,19-20H,4,7-8,13-15H2,(H,26,28)(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTUFSLILBNHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2928558.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2928560.png)

![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2928562.png)

![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2928568.png)

![2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2928571.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2928572.png)
![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2928575.png)

![5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2928578.png)